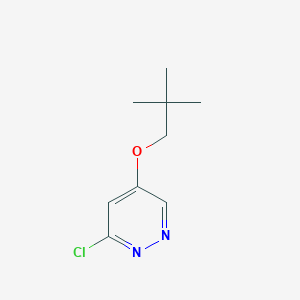

3-Chloro-5-(neopentyloxy)pyridazine

Beschreibung

3-Chloro-5-(neopentyloxy)pyridazine is a halogenated pyridazine derivative characterized by a neopentyloxy (2,2-dimethylpropoxy) substituent at the 5-position and a chlorine atom at the 3-position of the pyridazine ring. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research due to its reactive chlorine atom and sterically bulky neopentyloxy group, which can influence regioselectivity in subsequent reactions .

Eigenschaften

CAS-Nummer |

1346691-22-2 |

|---|---|

Molekularformel |

C9H13ClN2O |

Molekulargewicht |

200.66 g/mol |

IUPAC-Name |

3-chloro-5-(2,2-dimethylpropoxy)pyridazine |

InChI |

InChI=1S/C9H13ClN2O/c1-9(2,3)6-13-7-4-8(10)12-11-5-7/h4-5H,6H2,1-3H3 |

InChI-Schlüssel |

OHGUFOLHAGPBOW-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)COC1=CC(=NN=C1)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3-Chlor-5-(neopentyloxy)pyridazin beinhaltet typischerweise die Reaktion von 3-Chlorpyridazin mit Neopentylalkohol unter bestimmten Bedingungen. Die Reaktion wird üblicherweise in Gegenwart einer Base, wie z. B. Kaliumcarbonat, und eines geeigneten Lösungsmittels, wie z. B. Dimethylformamid, durchgeführt. Das Reaktionsgemisch wird erhitzt, um die Substitution des Chloratoms durch die Neopentyloxygruppe zu erleichtern, was zur Bildung von 3-Chlor-5-(neopentyloxy)pyridazin führt .

Industrielle Produktionsverfahren

Obwohl spezifische industrielle Produktionsverfahren für 3-Chlor-5-(neopentyloxy)pyridazin nicht gut dokumentiert sind, würde der allgemeine Ansatz die Skalierung des Laborsyntheseprozesses beinhalten. Dies würde die Optimierung der Reaktionsbedingungen, wie z. B. Temperatur, Druck und Lösungsmittelwahl, umfassen, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

3-Chlor-5-(neopentyloxy)pyridazin hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Medizinische Chemie: Es dient als Gerüst für die Entwicklung neuer Medikamente mit potenzieller antimikrobieller, anticancerogener und entzündungshemmender Aktivität.

Materialwissenschaften: Die einzigartigen elektronischen Eigenschaften der Verbindung machen sie für den Einsatz in optoelektronischen Geräten und Sensoren geeignet.

Biologische Studien: Es wird in der Untersuchung der Enzyminhibition und Rezeptorbindung eingesetzt, da es mit biologischen Makromolekülen interagieren kann.

Wirkmechanismus

Der Wirkmechanismus von 3-Chlor-5-(neopentyloxy)pyridazin beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Die Verbindung kann die Enzymaktivität hemmen, indem sie an die aktive Stelle oder allosterische Stellen bindet und so die Substratbindung und die anschließende katalytische Aktivität verhindert. Darüber hinaus kann es die Rezeptoraktivität modulieren, indem es als Agonist oder Antagonist wirkt und so zelluläre Signalwege beeinflusst.

Wissenschaftliche Forschungsanwendungen

3-Chloro-5-(neopentyloxy)pyridazine has several applications in scientific research:

Medicinal Chemistry: It serves as a scaffold for the development of new drugs with potential antimicrobial, anticancer, and anti-inflammatory activities.

Materials Science: The compound’s unique electronic properties make it suitable for use in optoelectronic devices and sensors.

Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Wirkmechanismus

The mechanism of action of 3-Chloro-5-(neopentyloxy)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Steric and Electronic Effects : The neopentyloxy group introduces significant steric hindrance compared to smaller substituents like cyclopropylmethoxy or trifluoromethyl. This may reduce reactivity in nucleophilic aromatic substitution but enhance selectivity in coupling reactions .

- For instance, electron-withdrawing groups (e.g., CF₃) reduce basicity, while alkoxy groups (e.g., neopentyloxy) provide moderate electron donation .

Biologische Aktivität

3-Chloro-5-(neopentyloxy)pyridazine is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of 3-Chloro-5-(neopentyloxy)pyridazine can be represented as follows:

This compound features a pyridazine ring with a chlorine atom at the 3-position and a neopentyloxy group at the 5-position, which may influence its biological interactions.

1. Antimicrobial Activity

Research has indicated that pyridazine derivatives, including 3-Chloro-5-(neopentyloxy)pyridazine, exhibit significant antimicrobial properties. A study evaluated various derivatives for their activity against pathogenic bacteria and fungi. The results showed that certain pyridazine derivatives had potent inhibitory effects against strains such as Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.21 μM .

Table 1: Antimicrobial Activity of Pyridazine Derivatives

| Compound | Target Organism | MIC (μM) |

|---|---|---|

| 3-Chloro-5-(neopentyloxy)pyridazine | Pseudomonas aeruginosa | 0.21 |

| Other Pyridazine Derivatives | Escherichia coli | Varies |

2. Cytotoxicity

The cytotoxic effects of 3-Chloro-5-(neopentyloxy)pyridazine have been assessed using MTT assays on various cell lines, including HaCat and Balb/c 3T3 cells. The compound demonstrated promising cytotoxicity, suggesting its potential as an anticancer agent .

Case Study: Cytotoxic Effects on Cancer Cell Lines

In a study focused on the cytotoxic effects of pyridazine derivatives:

- Cell Lines Tested: HaCat (human keratinocyte) and Balb/c 3T3 (mouse fibroblast).

- Findings: The compound exhibited significant cell viability reduction at specific concentrations, indicating its potential for further development in cancer therapy.

3. Anti-inflammatory Activity

Pyridazine derivatives have also shown anti-inflammatory properties. In vitro studies have reported that certain compounds can inhibit interleukin-β production in HL-60 cells stimulated with lipopolysaccharide . This suggests that 3-Chloro-5-(neopentyloxy)pyridazine may play a role in modulating inflammatory responses.

Table 2: Anti-inflammatory Activity of Pyridazine Derivatives

| Compound | Inflammatory Marker | IC50 (μM) |

|---|---|---|

| 3-Chloro-5-(neopentyloxy)pyridazine | IL-β Production | Varies |

The mechanisms underlying the biological activities of 3-Chloro-5-(neopentyloxy)pyridazine are likely related to its ability to interact with specific molecular targets:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.